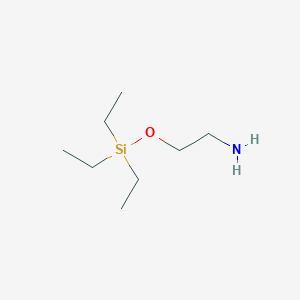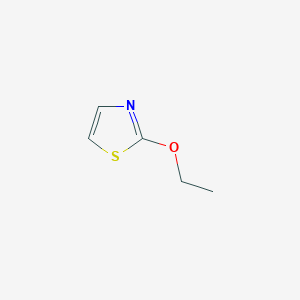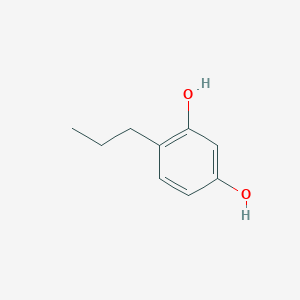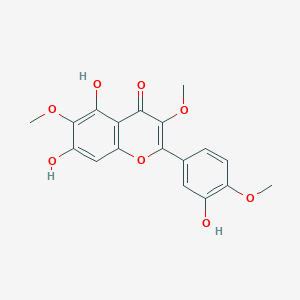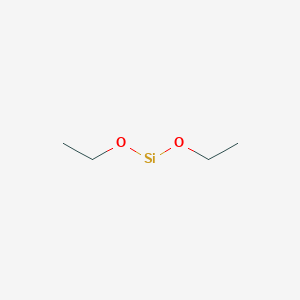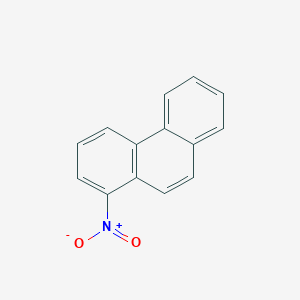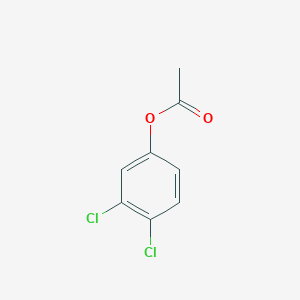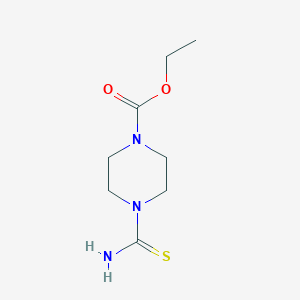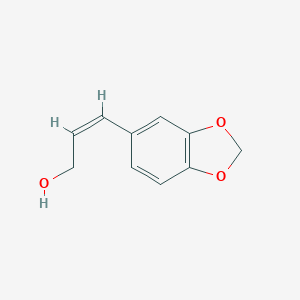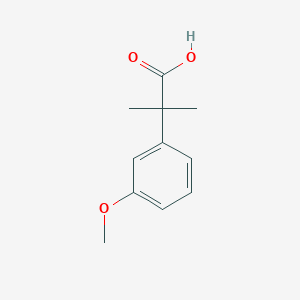![molecular formula C9H11N5 B101361 v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl- CAS No. 17050-88-3](/img/structure/B101361.png)
v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
V-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl- is a heterocyclic compound that has been the subject of much scientific research in recent years. This compound has shown potential for use in various fields, including medicinal chemistry, drug discovery, and biochemistry. In
Mechanism Of Action
The mechanism of action of v-Triazolo[4,5-d]pyrimidine, (v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-),3-cyclopentyl- is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins, which can lead to cell death in cancer cells. Additionally, v-Triazolo[4,5-d]pyrimidine, (v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-),3-cyclopentyl- has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical And Physiological Effects
Studies have shown that v-Triazolo[4,5-d]pyrimidine, (v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-),3-cyclopentyl- has a variety of biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, or programmed cell death. Additionally, v-Triazolo[4,5-d]pyrimidine, (v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-),3-cyclopentyl- has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Advantages And Limitations For Lab Experiments
One of the advantages of using v-Triazolo[4,5-d]pyrimidine, (v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-),3-cyclopentyl- in lab experiments is its versatility. This compound has been shown to have potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. Additionally, the synthesis method of v-Triazolo[4,5-d]pyrimidine, (v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-),3-cyclopentyl- is relatively straightforward, making it easy to produce in the lab.
One of the limitations of using v-Triazolo[4,5-d]pyrimidine, (v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-),3-cyclopentyl- in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to cells at high concentrations, which can limit its use in certain applications.
Future Directions
There are many potential future directions for research on v-Triazolo[4,5-d]pyrimidine, (v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-),3-cyclopentyl-. One area of research is the development of new drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of v-Triazolo[4,5-d]pyrimidine, (v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-),3-cyclopentyl- and its potential applications in various fields. Finally, researchers may explore the use of v-Triazolo[4,5-d]pyrimidine, (v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-),3-cyclopentyl- as a fluorescent probe for the detection of metal ions.
Synthesis Methods
The synthesis method of v-Triazolo[4,5-d]pyrimidine, (v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-),3-cyclopentyl- involves a multi-step process that starts with the reaction of 3-cyclopentyl-1-propyne with hydrazine hydrate to produce 3-cyclopentyl-1,2,4-triazole. This compound is then reacted with 2-chloro-4,6-dimethylpyrimidine to yield v-Triazolo[4,5-d]pyrimidine, (v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-),3-cyclopentyl-. The purity of the final product can be improved through recrystallization.
Scientific Research Applications
V-Triazolo[4,5-d]pyrimidine, (v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-),3-cyclopentyl- has shown potential for use in various scientific research applications. One of the most promising areas of research is its use in drug discovery. This compound has been shown to have antitumor, antibacterial, and antifungal properties, making it a potential candidate for the development of new drugs. Additionally, v-Triazolo[4,5-d]pyrimidine, (v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-),3-cyclopentyl- has been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
CAS RN |
17050-88-3 |
|---|---|
Product Name |
v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl- |
Molecular Formula |
C9H11N5 |
Molecular Weight |
189.22 g/mol |
IUPAC Name |
3-cyclopentyltriazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C9H11N5/c1-2-4-7(3-1)14-9-8(12-13-14)5-10-6-11-9/h5-7H,1-4H2 |
InChI Key |
VUJBWUXUGNJDLN-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)N2C3=NC=NC=C3N=N2 |
Canonical SMILES |
C1CCC(C1)N2C3=NC=NC=C3N=N2 |
Other CAS RN |
17050-88-3 |
synonyms |
v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



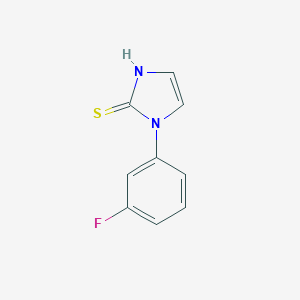
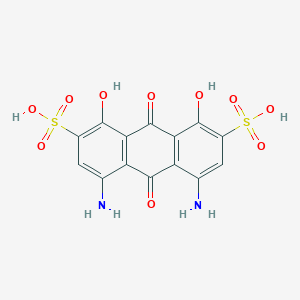
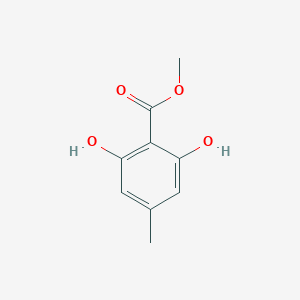
![2-Methylthieno[2,3-g][1,3]benzothiazole](/img/structure/B101284.png)
